4-Piperidinone, 1-(6-bromo-2-pyridinyl)-
Description
4-Piperidinone, 1-(6-bromo-2-pyridinyl)- (CAS: Not explicitly provided; structurally related to CAS 400775-17-9 and 1935447-35-0) is a heterocyclic compound featuring a piperidinone core substituted with a 6-bromo-2-pyridinyl group. This compound’s strained cyclopropanol moiety (if present in derivatives) further increases its utility in organic synthesis .
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)piperidin-4-one |
InChI |
InChI=1S/C10H11BrN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3H,4-7H2 |
InChI Key |
ZNVPYCNIHORSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations: Bromine vs. Other Halogens
- 4-Piperidinone, 1-(4-Chlorobenzoyl)- (CAS 144947-47-7): Replaces bromopyridinyl with a chlorobenzoyl group. Molecular weight = 237.68 g/mol (C₁₂H₁₂ClNO₂). The chlorine substituent reduces molecular weight compared to bromine analogues but may lower electrophilicity due to smaller atomic size and lower polarizability .
- 1-(5-Bromopyrimidin-2-yl)-4-piperidinone (CAS 914347-64-1): Substitutes pyridine with pyrimidine. Molecular weight = 269.13 g/mol (C₁₀H₁₁BrN₃O). The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
Table 1: Substituent Effects on Molecular Properties
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-Piperidinone, 1-(6-bromo-2-pyridinyl)- | 6-Bromo-2-pyridinyl | C₁₄H₁₉N₂O₂Br* | ~327.22* | Piperidinone, Bromopyridine |
| 1-(4-Chlorobenzoyl)-4-piperidinone | 4-Chlorobenzoyl | C₁₂H₁₂ClNO₂ | 237.68 | Piperidinone, Chlorophenyl |
| 1-(5-Bromopyrimidin-2-yl)-4-piperidinone | 5-Bromopyrimidin-2-yl | C₁₀H₁₁BrN₃O | 269.13 | Piperidinone, Bromopyrimidine |
*Estimated based on CAS 400775-17-9 (C₁₄H₁₉N₂O₂Br; MW 327.217) .
Pharmacological Potential
- Curcumin-Piperidinone Hybrids (FLDP-5/FLDP-8): Incorporation of a 4-piperidinone group into curcumin enhances cytotoxicity against cancer cells (e.g., LN-18 glioblastoma), suggesting brominated derivatives may exhibit similar or improved bioactivity .
- 2-Piperidinone, N-[4-Bromo-n-butyl]-: Isolated from pomegranate peels, this brominated piperidinone derivative shows antimicrobial activity, highlighting the role of bromine in enhancing biological efficacy .
Physicochemical Properties
- Melting Points: Brominated piperidinones (e.g., 1-(5-Bromopyrimidin-2-yl)-4-piperidinone) typically exhibit higher melting points (~136°C for related compounds) compared to non-halogenated analogues due to increased molecular symmetry and intermolecular forces .
- Solubility : The bromine atom’s hydrophobicity may reduce aqueous solubility compared to chlorine or hydroxyl-substituted derivatives, impacting drug formulation .
Key Research Findings
- Electronic Effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions .
- Biological Activity: Brominated piperidinones demonstrate enhanced antimicrobial and cytotoxic properties compared to non-halogenated counterparts, likely due to improved membrane permeability and target binding .
- Stereoselective Synthesis: Atropisomeric ligands derived from 4-piperidinone (e.g., StackPhos) achieve high enantioselectivity in catalysis, suggesting brominated variants could enable novel asymmetric syntheses .
Preparation Methods
Ullmann Coupling
In Ullmann-type reactions, a copper catalyst mediates the coupling of 6-bromo-2-iodopyridine with 4-piperidinone. A representative protocol uses CuI (10 mol%), 1,10-phenanthroline as a ligand, and KPO as a base in dimethylacetamide (DMA) at 110°C. This method achieves yields of 68–72% but requires prolonged reaction times (24–48 hours).
Buchwald-Hartwig Amination
Palladium-catalyzed Buchwald-Hartwig amination offers higher efficiency. Using Pd(dba) (2 mol%), Xantphos as a ligand, and CsCO in toluene at 100°C, 4-piperidinone couples with 6-bromo-2-chloropyridine to yield the target compound in 85–90% yield within 12 hours. This method’s superiority lies in its functional group tolerance and scalability.
Bromination Strategies for Pyridine Functionalization
Direct bromination of pre-formed 1-(2-pyridinyl)-4-piperidinone is a viable route. Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl) selectively brominates the pyridine ring at the 6-position. For example, dissolving 1-(2-pyridinyl)-4-piperidinone in dichloromethane with NBS (1.1 equiv) and FeCl (0.1 equiv) at 0°C for 4 hours affords the 6-bromo derivative in 78% yield.
Hydrolysis and Cyclization of Intermediate Esters
A patent-pending method for related piperidinone derivatives involves hydrolyzing ester intermediates to carboxylic acids, followed by cyclization. Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate, for instance, undergoes hydrolysis with NaOH (5 M) in ethanol, followed by acidification with HCl to yield the corresponding carboxylic acid hydrochloride. Adapting this protocol, 1-(6-bromo-2-pyridinyl)-4-piperidinone could be synthesized via ester hydrolysis of a precursor, though this route remains speculative without direct experimental data.
Comparative Analysis of Synthetic Methods
The table below evaluates key preparation routes based on yield, cost, and practicality:
| Method | Conditions | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ullmann Coupling | CuI, DMA, 110°C, 24–48 h | 68–72 | Moderate | Low |
| Buchwald-Hartwig | Pd(dba), toluene, 12 h | 85–90 | High | Moderate |
| Direct Bromination | NBS, FeCl, 0°C, 4 h | 78 | High | High |
| Hydrolysis-Cyclization | NaOH, HCl, ethanol | 65–67* | Moderate | Low |
*Yield data extrapolated from analogous reactions.
Reaction Optimization and Solvent Effects
Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like DMA enhance Ullmann coupling rates but complicate purification. Non-polar solvents (e.g., toluene) improve Pd-catalyzed reactions by stabilizing active catalyst species. In bromination, dichloromethane’s low polarity minimizes side reactions, ensuring regioselectivity .
Q & A
Q. What are the recommended synthetic routes for 4-Piperidinone, 1-(6-bromo-2-pyridinyl)-, and how do reaction conditions influence yield?
- Methodological Answer: A common approach involves coupling 6-bromo-2-pyridinyl derivatives with 4-piperidinone precursors under basic conditions (e.g., NaOH in dichloromethane). Yield optimization requires precise stoichiometric control of reagents, temperature modulation (e.g., 0–5°C for exothermic steps), and purification via column chromatography with polar/non-polar solvent gradients . Evidence from similar compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) highlights that side reactions (e.g., ring-opening or bromine displacement) can reduce yields if pH or temperature deviates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer:
- NMR: Focus on <sup>1</sup>H and <sup>13</sup>C NMR to confirm the piperidinone ring (δ ~2.5–3.5 ppm for CH2 groups) and bromopyridinyl moiety (δ ~7.5–8.5 ppm for aromatic protons).
- MS: High-resolution mass spectrometry (HRMS) should verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) and isotopic patterns for bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br).
- IR: Absorbance bands near 1680–1700 cm<sup>−1</sup> confirm the ketone group in the piperidinone ring .
Q. What safety protocols are critical when handling this compound, given its structural analogs?
- Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and eye protection (e.g., goggles) to prevent skin/eye contact.
- Ventilation: Conduct reactions in a fume hood due to potential release of toxic vapors (e.g., HBr during synthesis).
- Storage: Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the bromopyridinyl group in cross-coupling reactions?
- Methodological Answer: Density Functional Theory (DFT) simulations can model electron density distribution to identify reactive sites. For example, the bromine atom’s electrophilicity in 6-bromo-2-pyridinyl derivatives is influenced by conjugation with the pyridine ring’s nitrogen. Compare Fukui indices for bromine vs. other substituents to predict susceptibility to Suzuki-Miyaura or Ullmann couplings .
Q. What strategies resolve contradictions in reported biological activity data for piperidinone derivatives?
- Methodological Answer:
- Assay Validation: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For instance, discrepancies in IC50 values may arise from solvent effects (DMSO vs. aqueous buffers).
- Structural Analog Analysis: Compare 4-Piperidinone, 1-(6-bromo-2-pyridinyl)- with analogs like 4-(4-Bromobenzoyl)piperidine hydrochloride to isolate substituent-specific effects .
Q. How can researchers optimize regioselectivity in functionalizing the piperidinone ring?
- Methodological Answer:
- Protecting Groups: Temporarily block the ketone with tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution to the N-1 position.
- Catalysis: Use transition-metal catalysts (e.g., Pd or Ni) for C–H activation at specific ring positions, guided by steric and electronic maps from crystallographic data .
Key Challenges & Solutions
- Challenge: Low solubility in aqueous media limits biological testing.
Solution: Derivatize with polar groups (e.g., –OH or –COOH) via reductive amination or ester hydrolysis . - Challenge: Spectral overlap in NMR for pyridinyl/piperidinone protons.
Solution: Use <sup>15</sup>N-labeled analogs or 2D NMR (HSQC, HMBC) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
